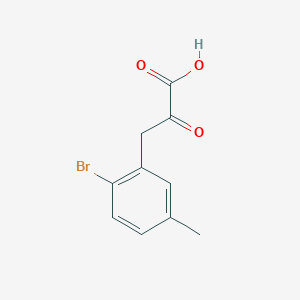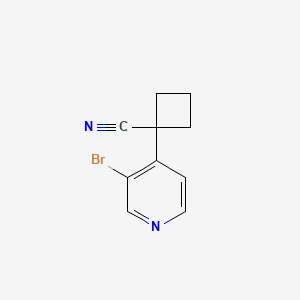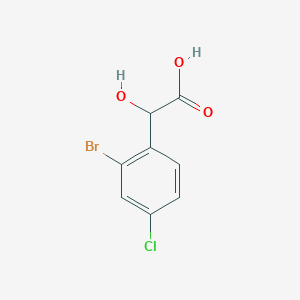![molecular formula C11H19ClF2N2O2 B13598326 tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride](/img/structure/B13598326.png)
tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride: is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl carbamate group, an amino group, and two fluorine atoms attached to a spirohexane ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic ring: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the amino group: This step involves the use of amination reagents under controlled conditions.
Carbamate formation: The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base.
Hydrochloride salt formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of specialty chemicals.
- Applied in the production of advanced materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The spirocyclic structure contributes to its stability and unique reactivity.
Comparación Con Compuestos Similares
- tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate
- tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate sulfate
- tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate phosphate
Comparison:
Uniqueness: The hydrochloride salt form of tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate enhances its solubility and stability compared to other similar compounds.
Reactivity: The presence of fluorine atoms and the spirocyclic structure contribute to its unique reactivity and binding properties.
Applications: While similar compounds may have overlapping applications, the hydrochloride form is preferred in certain research and industrial contexts due to its enhanced properties.
Propiedades
Fórmula molecular |
C11H19ClF2N2O2 |
|---|---|
Peso molecular |
284.73 g/mol |
Nombre IUPAC |
tert-butyl N-(5-amino-2,2-difluorospiro[2.3]hexan-1-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C11H18F2N2O2.ClH/c1-9(2,3)17-8(16)15-7-10(11(7,12)13)4-6(14)5-10;/h6-7H,4-5,14H2,1-3H3,(H,15,16);1H |
Clave InChI |
RDVMCUIMHMLDGS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1C2(C1(F)F)CC(C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


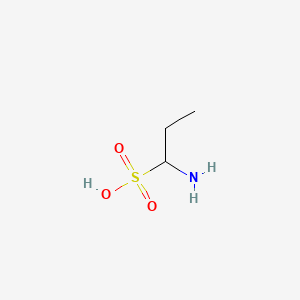

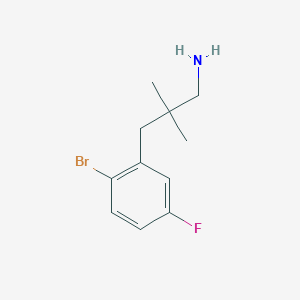
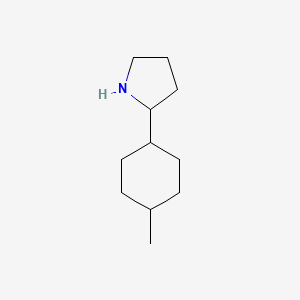
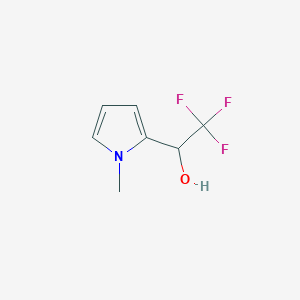
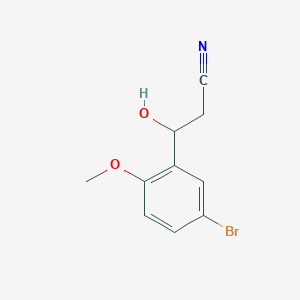



![3-{1H-imidazo[4,5-b]pyridin-6-yl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B13598304.png)
